[(4-Chloropyridin-2-yl)methyl]dimethylamine CAS number and properties
[(4-Chloropyridin-2-yl)methyl]dimethylamine CAS number and properties
This guide provides an in-depth technical analysis of [(4-Chloropyridin-2-yl)methyl]dimethylamine , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Properties
This compound serves as a bifunctional scaffold, featuring an electron-deficient pyridine core substituted with a reactive chlorine atom at the 4-position and a basic dimethylamino-methyl group at the 2-position.[1] This unique substitution pattern allows for orthogonal functionalization—nucleophilic aromatic substitution (
Core Identifiers
| Property | Detail |
| CAS Number | 315493-84-6 |
| IUPAC Name | 1-(4-Chloropyridin-2-yl)-N,N-dimethylmethanamine |
| Synonyms | 2-((Dimethylamino)methyl)-4-chloropyridine; [(4-Chloro-2-pyridyl)methyl]dimethylamine |
| Molecular Formula | C |
| SMILES | CN(C)CC1=NC(Cl)=CC=C1 |
| InChI Key | MSGUCVXGQSKZBU-UHFFFAOYSA-N |
Physicochemical Data
| Parameter | Value (Experimental/Predicted) | Context |
| Molecular Weight | 170.64 g/mol | Monoisotopic mass: 170.06 |
| Physical State | Liquid or Low-Melting Solid | Hygroscopic; tends to darken upon storage.[1][2][3] |
| Boiling Point | ~235 °C (760 mmHg) | Predicted based on structure.[1] |
| Density | 1.12 ± 0.1 g/cm³ | Predicted.[1] |
| pKa (Aliphatic) | 9.2 ± 0.2 | Basic dimethylamino group.[1] |
| pKa (Pyridine) | 3.5 ± 0.5 | Reduced basicity due to electron-withdrawing 4-Cl.[1] |
| Solubility | Soluble in DCM, MeOH, THF | Slightly soluble in water (free base); highly soluble as HCl salt.[1] |
Synthesis & Manufacturing Methodologies
The synthesis of [(4-Chloropyridin-2-yl)methyl]dimethylamine typically bypasses direct chlorination of the sensitive amino-pyridine core. Instead, it relies on the functionalization of 4-chloro-2-picoline (2-methyl-4-chloropyridine).[1]
Primary Synthetic Route: Radical Halogenation & Amination
This protocol is preferred for its scalability and the availability of starting materials.[1]
Step 1: Wohl-Ziegler Bromination [1]
-
Precursor: 4-Chloro-2-methylpyridine.[1]
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst).[1]
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative).[1] -
Mechanism: Radical substitution at the benzylic (picolinic) methyl group.[1]
-
Critical Control: Stoichiometry must be controlled (1.05 eq NBS) to prevent over-bromination to the dibromomethyl species.
Step 2: Nucleophilic Substitution
-
Intermediate: 2-(Bromomethyl)-4-chloropyridine.[1]
-
Reagents: Dimethylamine (2.0 M in THF or aqueous 40%).
-
Conditions:
°C, 2–4 hours.[1] -
Workup: Acid-base extraction to remove succinimide byproducts.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via radical bromination followed by amination.
Reactivity & Functionalization
The value of this compound lies in its chemoselectivity .[1] The 4-chloro substituent is activated for nucleophilic attack, while the side-chain amine can serve as a directing group or a solubility handle.[1]
Reactivity Map
-
C4-Position (
/ Coupling):-
The chlorine atom is activated by the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
) with amines, thiols, or alkoxides.[1] -
Palladium-Catalyzed Coupling: Excellent substrate for Suzuki-Miyaura (biaryl synthesis) or Buchwald-Hartwig (C-N bond formation) reactions.[1]
-
-
Side Chain (Aliphatic Amine):
-
Pyridine Nitrogen:
-
Less basic than the side chain but can form N-oxides (using mCPBA) to further activate the C4 position for substitution.[1]
-
Reactivity Logic Diagram
Figure 2: Orthogonal reactivity profile highlighting C4-activation and side-chain basicity.
Pharmaceutical Applications
This scaffold is a structural motif in the development of Antihistamines and Kinase Inhibitors .[1]
-
Histamine H1 Antagonists: The (pyridin-2-yl)methylamine motif is structurally homologous to the core of Chloropyramine and Chlorphenamine, where the 4-chloro group enhances lipophilicity and metabolic stability.[1]
-
Kinase Inhibition: The pyridine ring serves as a hinge-binder in ATP-competitive inhibitors.[1] The dimethylamino tail often protrudes into the solvent-exposed region of the kinase pocket, improving solubility and bioavailability.[1]
Experimental Protocol: Synthesis of HCl Salt
Note: Handling 4-chloropyridine derivatives requires precautions against skin sensitization.[1]
-
Dissolution: Dissolve 1.0 g (5.8 mmol) of the crude free base (oil) in 10 mL of anhydrous Diethyl Ether or Ethanol.
-
Acidification: Cool to 0 °C in an ice bath. Dropwise add 2.0 M HCl in diethyl ether (3.5 mL, 7.0 mmol) with vigorous stirring.
-
Precipitation: A white precipitate will form immediately.[1] Stir for 30 minutes at 0 °C.
-
Isolation: Filter the solid under vacuum (nitrogen blanket preferred due to hygroscopicity).[1]
-
Washing: Wash the filter cake with cold ether (
). -
Drying: Dry under high vacuum at 40 °C for 4 hours.
-
Yield: Typically 85–95%.[1]
-
Storage: Store in a desiccator at -20 °C.
-
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood.[1] Avoid contact with skin; pyridine derivatives can penetrate the epidermis.[1]
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent decomposition and darkening.[1]
References
-
MolAid Chemical Database. (2024).[1] [(4-Chloropyridin-2-yl)methyl]dimethylamine - CAS 315493-84-6.[1] Link
-
BLD Pharm. (2024).[1] Product Analysis: 1-(4-Chloropyridin-2-yl)-N,N-dimethylmethanamine. Link
-
National Institutes of Health (NIH). (2019).[1] Synthesis of substituted pyridines for medicinal chemistry applications. PubMed Central.[1] Link
-
ChemScene. (2024). Chloropyridine Building Blocks. Link
